molecular formula C16H13FN2O B1210144 5-[(3-Fluoroanilino)methyl]-8-quinolinol

5-[(3-Fluoroanilino)methyl]-8-quinolinol

Cat. No. B1210144
M. Wt: 268.28 g/mol
InChI Key: YPZYDQZJABDHQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[(3-fluoroanilino)methyl]-8-quinolinol is a hydroxyquinoline.

Scientific Research Applications

Antifungal Activity

5-[(3-Fluoroanilino)methyl]-8-quinolinol and its derivatives exhibit significant antifungal properties. This is evidenced by a study where various substituted 8-quinolinols, including those with fluoro, chloro, bromo, and amino substituents, were tested for in vitro antifungal activity against several fungi, showing notable fungitoxic effects (Gershon, Parmegiani, & Godfrey, 1972).

Electroluminescence and Photoluminescence

5-[(3-Fluoroanilino)methyl]-8-quinolinol derivatives have applications in enhancing electroluminescence and photoluminescence. A study on methyl-substituted group III metal tris(8-quinolinolato) chelates demonstrated their influence on electroluminescent quantum efficiencies and thermal properties, indicating potential use in organic light-emitting devices (Sapochak et al., 2001).

Precursor for Antibacterial Drugs

The compound is involved as a precursor in developing potential antibacterial fluoroquinolone drugs. A study focused on the theoretical analysis of 3-fluoroanilinoethylene derivatives, highlighting the impact of substituents on conformational analysis and spectral behavior, which is crucial for synthesizing effective fluoroquinolones (Dorotíková et al., 2014).

Polymer Synthesis and Characterization

Another application involves the synthesis and characterization of metaloquinolate-containing polymers, which exhibit high glass transition temperatures and good thermal stability. These polymers show potential in yellow-green organic light-emitting diodes (OLEDs), as demonstrated in a study where they were analyzed for their photoluminescence spectroscopy (Qun-bo, Du, & Lu, 2007).

Trace Metal Preconcentration

The compound has been used in the preconcentration of trace metals from seawater, aiding in their measurement by atomic absorption spectrometry. This application was evidenced in a study where 8-quinolinol, immobilized on various substrates, was used for efficient ion preconcentration (Willie, Sturgeon, & Berman, 1983).

Anti-Corrosion Properties

Lastly, 5-[(3-Fluoroanilino)methyl]-8-quinolinol analogs have shown promise as anti-corrosion agents for steel in acidic media. Research demonstrated that these analogs significantly enhance corrosion resistance, indicating their potential as protective coatings (El Faydy et al., 2021).

properties

Product Name

5-[(3-Fluoroanilino)methyl]-8-quinolinol

Molecular Formula

C16H13FN2O

Molecular Weight

268.28 g/mol

IUPAC Name

5-[(3-fluoroanilino)methyl]quinolin-8-ol

InChI

InChI=1S/C16H13FN2O/c17-12-3-1-4-13(9-12)19-10-11-6-7-15(20)16-14(11)5-2-8-18-16/h1-9,19-20H,10H2

InChI Key

YPZYDQZJABDHQW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NCC2=C3C=CC=NC3=C(C=C2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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